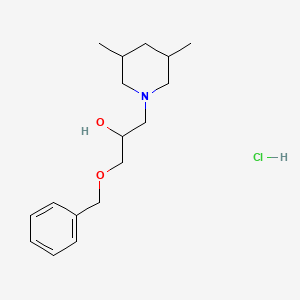
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has been widely studied in scientific research. It is a selective agonist for the dopamine D3 receptor and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective agonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the D3 receptor has been implicated in the regulation of reward, motivation, and cognitive function, making it a potential target for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to increase dopamine release in the striatum and prefrontal cortex, which are key regions involved in reward processing and cognitive function. It has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of synaptic plasticity and neuronal excitability.
实验室实验的优点和局限性
One advantage of using 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the D3 receptor, which allows for more precise manipulation of dopamine signaling pathways. However, one limitation is that it may not accurately reflect the complexity of the human brain and may not be suitable for all experimental paradigms.
未来方向
There are several future directions for research on 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride as a treatment for other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective agonists for the D3 receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride on dopamine signaling and to identify potential biomarkers for treatment response.
合成方法
The synthesis of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves several steps, including the protection of the hydroxyl group, the alkylation of the piperidine ring, and the debenzylation of the resulting compound. The final product is obtained as a hydrochloride salt.
科学研究应用
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In addiction research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and nicotine addiction. In schizophrenia research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve cognitive function and reduce psychotic symptoms. In Parkinson's disease research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve motor function and reduce dyskinesia.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-15(2)10-18(9-14)11-17(19)13-20-12-16-6-4-3-5-7-16;/h3-7,14-15,17,19H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIYCWWKKAUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCC2=CC=CC=C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

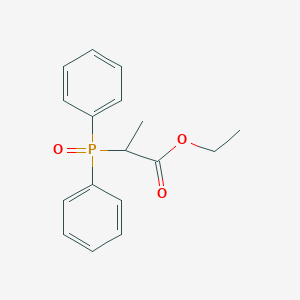
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)

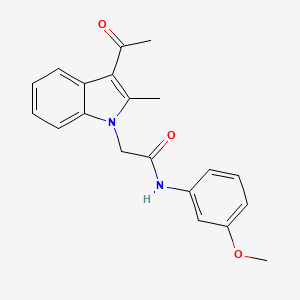
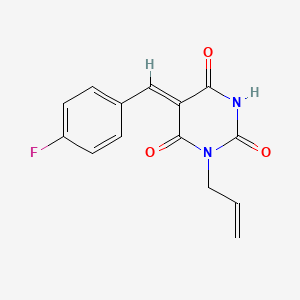
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)
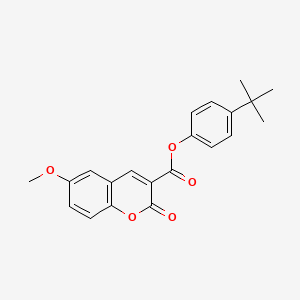
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)